molecular formula C22H19FN2OS2 B2474206 2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326914-63-9

2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2474206
CAS No.: 1326914-63-9
M. Wt: 410.53
InChI Key: FGHAKNPLADMTOS-UHFFFAOYSA-N
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Description

Thieno[3,2-d]pyrimidin-4-amines are a class of compounds that have been studied for their inhibitory effects on certain types of bacteria . They are considered attractive scaffolds for structure-activity relationship (SAR) studies .


Synthesis Analysis

Thieno[3,2-d]pyrimidines can be synthesized from 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene can produce β-keto amides .

Scientific Research Applications

Synthesis and Anti-HIV Activity Compounds with structures similar to "2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" have been explored for their potential anti-HIV activity. For instance, derivatives of pyrimidin-4(3H)-ones have shown virus-inhibiting properties against the human immunodeficiency virus type 1 (HIV-1) in vitro. These studies indicate that specific structural modifications can enhance antiviral activity, highlighting the importance of such compounds in developing new therapeutic agents (Novikov et al., 2004).

Antibacterial and Antifungal Activities Another significant application is in the domain of antibacterial and antifungal research. Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and tested for their efficacy against various strains of bacteria and yeast-like fungi. Some compounds demonstrated higher antifungal activity than fluconazole against Candida species, indicating their potential as new antimicrobial agents (Kahveci et al., 2020).

Material Science Applications In materials science, compounds with thieno[3,2-d]pyrimidin-4(3H)-one structures are explored for their unique properties. For example, research on polyimides derived from thiophenyl-substituted benzidines, which might share some synthetic parallels with the compound , has resulted in materials with high refractive indices and small birefringence, along with good thermomechanical stabilities. These materials are promising for advanced optical and electronic applications (Tapaswi et al., 2015).

Fluorescent Properties for Chemical Sensing Compounds featuring the pyrimidine moiety have also been studied for their fluorescent properties, making them useful in developing chemical sensors. For instance, novel fluorescent compounds based on benzo[4,5]thieno[3,2-d]pyrimidine dioxides have been synthesized, showing strong solid-state fluorescence. Such compounds could be applied in fluorescence-based sensing and imaging technologies (Yokota et al., 2012).

Mechanism of Action

The mechanism of action of thieno[3,2-d]pyrimidin-4-amines involves the inhibition of mycobacteria Cyt-bd . This makes them potential candidates for the development of drugs targeting energy metabolism in Mycobacterium tuberculosis .

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)methylsulfanyl]-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2OS2/c1-14-7-8-16(11-15(14)2)13-28-22-24-19-9-10-27-20(19)21(26)25(22)12-17-5-3-4-6-18(17)23/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHAKNPLADMTOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4F)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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